![molecular formula C16H17N B13570066 3-([1,1'-Biphenyl]-4-yl)pyrrolidine](/img/structure/B13570066.png)
3-([1,1'-Biphenyl]-4-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-([1,1’-Biphenyl]-4-yl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a biphenyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)pyrrolidine typically involves the introduction of the biphenyl group into the pyrrolidine ring. One common method is through cross-coupling reactions, where a biphenyl halide reacts with a pyrrolidine derivative in the presence of a catalyst such as palladium. The reaction conditions often include a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and reagents are often recycled to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the biphenyl group to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl ring or the pyrrolidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce more saturated biphenyl derivatives.
Applications De Recherche Scientifique
3-([1,1’-Biphenyl]-4-yl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)pyrrolidine involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simpler structure without the biphenyl group.
N-Phenylpyrrolidine: Contains a phenyl group instead of a biphenyl group.
Pyrrolidine-2,5-dione: A different substitution pattern on the pyrrolidine ring.
Uniqueness
3-([1,1’-Biphenyl]-4-yl)pyrrolidine is unique due to the presence of the biphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C16H17N |
|---|---|
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
3-(4-phenylphenyl)pyrrolidine |
InChI |
InChI=1S/C16H17N/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-10-11-17-12-16/h1-9,16-17H,10-12H2 |
Clé InChI |
BSJZFSFPRUMRAU-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


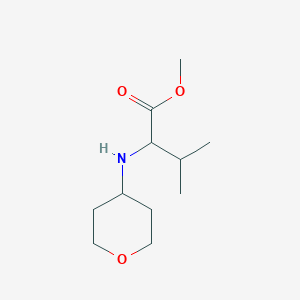



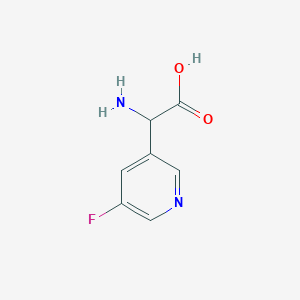
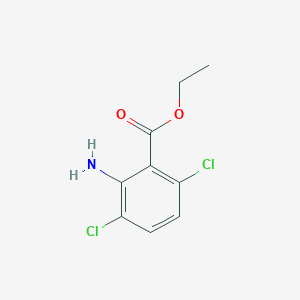
![3-(difluoromethyl)-1-methyl-N-[4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13570017.png)
![[3-Amino-4-(hydroxymethyl)phenyl]boronic acid](/img/structure/B13570021.png)
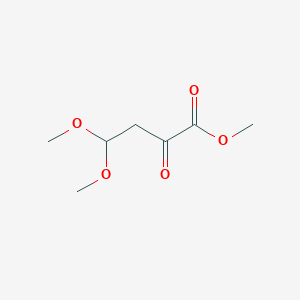

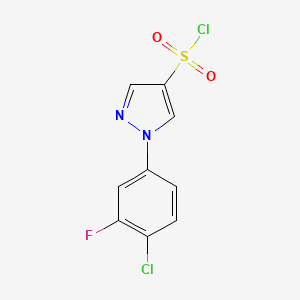
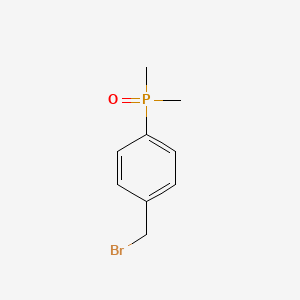

![2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B13570073.png)
